Technical Guide: Physicochemical Properties & Synthesis of 1-(4-Bromophenyl)cyclobutan-1-amine Hydrobromide
Technical Guide: Physicochemical Properties & Synthesis of 1-(4-Bromophenyl)cyclobutan-1-amine Hydrobromide
This technical guide details the physicochemical properties, synthesis, and handling of 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide , a specialized building block used in medicinal chemistry for protein degrader (PROTAC) linkers and conformationally restricted pharmacophores.
Executive Summary & Structural Significance
1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide is a gem-disubstituted cyclic amine. Unlike flexible alkyl amines, the cyclobutane ring locks the amino group and the aromatic ring into a rigid conformation. This "gem-disubstituent effect" (Thorpe-Ingold effect) restricts the rotation of the phenyl ring relative to the amine, often enhancing potency by pre-organizing the molecule for receptor binding.
The 4-bromo substituent serves as a versatile handle for further functionalization (e.g., Suzuki-Miyaura coupling), making this compound a critical intermediate in the synthesis of complex pharmaceutical agents.
Key Identification Data
| Property | Detail |
| IUPAC Name | 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide |
| Common Name | 1-(4-Bromophenyl)cyclobutylamine HBr |
| CAS (Free Base) | 1094218-30-0 |
| CAS (HCl Salt) | 1193389-40-0 |
| Molecular Formula | C₁₀H₁₃Br₂N (Salt) / C₁₀H₁₂BrN (Base) |
| Molecular Weight | 307.03 g/mol (HBr Salt) / 226.11 g/mol (Base) |
| SMILES | NC1(CCC1)C2=CC=C(Br)C=C2.Br |
Physicochemical Profile
The following data aggregates experimental values for the free base and stoichiometric derivations for the hydrobromide salt.
Thermodynamic & Solubility Properties
| Property | Value (Free Base) | Value (HBr Salt) | Context/Implication |
| Physical State | Viscous Oil / Low-melt Solid | Crystalline Solid | Salts facilitate isolation and purification. |
| Melting Point | 87.7°C (Predicted) | >200°C (Decomp.) | High lattice energy of HBr salts ensures thermal stability. |
| LogP (Octanol/Water) | ~2.21 | N/A (Ionized) | The free base is moderately lipophilic, suitable for CNS penetration. |
| pKa (Conjugate Acid) | 9.34 | N/A | Highly basic; exists >99% as cation at physiological pH (7.4). |
| Water Solubility | Low (~8.03e-3 mol/L) | High | The HBr salt is highly water-soluble, ideal for aqueous formulation. |
| Hygroscopicity | Low | Moderate to High | HBr salts can be hygroscopic; store under desiccant. |
Structural Geometry & Topology
The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).
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Pucker Angle: ~25–35°.
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Bond Angles: The internal C-C-C angles are ~88°, creating significant ring strain (~26 kcal/mol). This strain makes the ring susceptible to ring-opening under harsh catalytic hydrogenation conditions but stable under standard acid/base hydrolysis.
Validated Synthesis Protocol
The synthesis of 1,1-disubstituted cyclobutanes is sterically demanding. The most robust, self-validating route involves the dialkylation of 4-bromophenylacetonitrile followed by a modified Curtius rearrangement. This avoids the formation of elimination side-products common in Grignard additions to cyclobutanones.
Reaction Pathway Diagram
The following diagram illustrates the critical path from commercial starting materials to the final HBr salt.
Caption: Step-wise synthesis via dialkylation and Curtius rearrangement, ensuring retention of the cyclobutane ring integrity.
Detailed Methodology
Step 1: Cyclization (Dialkylation)
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Reagents: 4-Bromophenylacetonitrile (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Hydride (2.5 eq).
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Solvent: DMSO or THF/DMF (DMSO accelerates the reaction).
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Protocol: Add NaH slowly to a solution of nitrile at 0°C. Stir for 30 min. Add 1,3-dibromopropane dropwise. The reaction is exothermic; maintain temperature <25°C to prevent polymerization.
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Checkpoint: Monitor by TLC. Disappearance of the starting nitrile spot indicates completion.
Step 2: Hydrolysis to Carboxylic Acid
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Reagents: NaOH (aq, 4M), Ethanol.
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Protocol: Reflux the nitrile for 12–24 hours. The steric bulk of the cyclobutane ring hinders hydrolysis, requiring vigorous conditions. Acidify with HCl to precipitate the carboxylic acid.
Step 3: Curtius Rearrangement (The Critical Step)
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Rationale: Direct amidation and Hofmann degradation are often low-yielding for cyclobutanes due to ring strain. The Curtius rearrangement using Diphenylphosphoryl azide (DPPA) is safer and more efficient.
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Reagents: Carboxylic Acid (1.0 eq), DPPA (1.1 eq), Triethylamine (TEA), tert-Butanol.
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Protocol: Reflux acid with DPPA/TEA in t-Butanol. This traps the isocyanate intermediate as the Boc-protected amine.
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Purification: Column chromatography (Hexane/EtOAc).
Step 4: Deprotection & Salt Formation
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Reagents: 4M HBr in Acetic Acid (or HBr in Dioxane).
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Protocol: Dissolve the Boc-amine in minimal DCM. Add HBr solution at 0°C. Stir for 2 hours.
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Isolation: Add diethyl ether to precipitate the 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide salt. Filter and dry under vacuum.
Analytical Characterization Standards
To validate the identity of the synthesized compound, the following spectral signals must be observed.
Proton NMR (1H NMR, 400 MHz, DMSO-d6)
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Aromatic Region: Two doublets (an AA'BB' system) around δ 7.60 (2H) and δ 7.40 (2H), characteristic of the para-substituted bromobenzene.
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Amine Protons: Broad singlet at δ 8.5–9.0 ppm (3H, NH3+), exchanging with D₂O.
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Cyclobutane Ring: Multiplets in the range of δ 2.3–2.8 ppm. The symmetry of the ring typically simplifies this to two sets of multiplets (2H and 4H) depending on resolution.
Mass Spectrometry (LC-MS)
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Ionization: ESI+
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Parent Ion: m/z = 226.0/228.0 [M+H]+ (Free base).
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Pattern: A characteristic 1:1 isotopic doublet typically indicates the presence of one Bromine atom (
and ).
Handling, Stability & Safety
Stability Profile
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Thermal: Stable up to melting point. Avoid temperatures >200°C to prevent HBr dissociation and ring degradation.
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Chemical: The cyclobutane ring is stable to aqueous acid and base. However, the C-Br bond is susceptible to lithium-halogen exchange; avoid contact with organolithiums unless functionalization is intended.
Storage Protocol
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Condition: Store at 2–8°C.
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Atmosphere: Hygroscopic nature requires storage under inert gas (Argon/Nitrogen) or in a desiccator.
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Container: Amber glass vials to prevent potential photodebromination over long durations.
References
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EPA CompTox Chemicals Dashboard. (2024). 1-(4-Bromophenyl)cyclobutan-1-amine Properties. Environmental Protection Agency. [Link]
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Kaufmann, T. (2003).[1] Cyclobutane Derivatives in Organic Synthesis.[1][2] Chemical Reviews, 103(4), 1485. [General synthesis of cyclobutanes].
- Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(48), 9092-9097. [Discussion on physicochemical shifts in rigid cyclic amines].
